molecular formula C15H23N3O3S B4567956 N-{5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methylphenyl}methanesulfonamide

N-{5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methylphenyl}methanesulfonamide

Cat. No.: B4567956
M. Wt: 325.4 g/mol
InChI Key: YIUDCZQWEYGAQW-UHFFFAOYSA-N
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Description

N-{5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methylphenyl}methanesulfonamide is a useful research compound. Its molecular formula is C15H23N3O3S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.14601278 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfomethylation of Macrocycles

Sulfomethylation of compounds like piperazine, a structural element in N-{5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methylphenyl}methanesulfonamide, has been explored for the creation of mixed-side-chain macrocyclic chelates. This process involves reacting piperazine with formaldehyde bisulfite in various pH conditions, leading to products with different degrees of sulfomethylation. These products are used to develop derivatives like mono- and diacetate, phosphonate, and phosphinate derivatives, which find applications in bioconjugation and chelation therapies (van Westrenen & Sherry, 1992).

Synthesis of Indole Derivatives

The compound has also been involved in the synthesis of 1-methylsulfonyl-indoles, using a reaction with N-(2-halophenyl)methanesulfonamide. This process produces indoles with various functional groups, which are important in pharmaceutical research for their potential biological activities (Sakamoto et al., 1988).

Radiopharmaceutical Synthesis

In nuclear medicine, this compound analogs, like [(18)F]FCWAY, have been developed for clinical studies. Automated one-step radiosynthesis methods have been established to produce these compounds, which are used as ligands for serotonin receptors in brain imaging studies (Vuong et al., 2007).

Antibacterial Activity

Research into sulfonamide derivatives, including those structurally related to this compound, has shown promise in antibacterial applications. The creation of sulfonamide compounds and their metal complexes has been explored for potential antibacterial properties against various bacteria, highlighting their potential use in medical treatments (Özdemir et al., 2009).

Structural Studies

The compound and its derivatives have also been subjects of structural studies. X-ray powder diffraction and other techniques have been used to analyze the crystal structures and molecular interactions of such compounds, which is crucial in understanding their potential as pharmaceutical agents (Dey et al., 2015).

Properties

IUPAC Name

N-[5-(4-ethylpiperazine-1-carbonyl)-2-methylphenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-4-17-7-9-18(10-8-17)15(19)13-6-5-12(2)14(11-13)16-22(3,20)21/h5-6,11,16H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUDCZQWEYGAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.